![molecular formula C16H26N2O B4889567 3-(2-adamantylamino)-2-azepanone](/img/structure/B4889567.png)
3-(2-adamantylamino)-2-azepanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-adamantylamino)-2-azepanone, also known as AAZK, is a synthetic compound that has been extensively researched for its potential applications in biological and chemical sciences. AAZK belongs to the class of adamantane derivatives and has a unique structure that makes it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 3-(2-adamantylamino)-2-azepanone is not fully understood. However, studies have shown that 3-(2-adamantylamino)-2-azepanone can inhibit the activity of certain enzymes and proteins that are involved in the development of cancer and neurodegenerative diseases. 3-(2-adamantylamino)-2-azepanone has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-adamantylamino)-2-azepanone has a range of biochemical and physiological effects. 3-(2-adamantylamino)-2-azepanone has been shown to induce cell death in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in various tissues. 3-(2-adamantylamino)-2-azepanone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-adamantylamino)-2-azepanone is its high purity and stability, which makes it easy to handle in lab experiments. 3-(2-adamantylamino)-2-azepanone is also relatively inexpensive to synthesize, making it accessible to researchers with limited resources. However, one of the limitations of 3-(2-adamantylamino)-2-azepanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential directions for future research on 3-(2-adamantylamino)-2-azepanone. One direction is to further investigate its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as an antiviral and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-adamantylamino)-2-azepanone and its potential interactions with other compounds.
Synthesis Methods
The synthesis of 3-(2-adamantylamino)-2-azepanone involves the reaction of 2-adamantanone with 1,6-diaminohexane in the presence of acetic acid. The reaction yields 3-(2-adamantylamino)-2-azepanone as a white solid with a high purity.
Scientific Research Applications
3-(2-adamantylamino)-2-azepanone has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(2-adamantylamino)-2-azepanone is in the field of medicinal chemistry. 3-(2-adamantylamino)-2-azepanone has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In addition, 3-(2-adamantylamino)-2-azepanone has been studied for its potential use as an antiviral and antibacterial agent.
properties
IUPAC Name |
3-(2-adamantylamino)azepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c19-16-14(3-1-2-4-17-16)18-15-12-6-10-5-11(8-12)9-13(15)7-10/h10-15,18H,1-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNIZINSLMZHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Adamantylamino)azepan-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.